N-1-naphthyl-1-(phenylsulfonyl)-2-piperidinecarboxamide
Overview
Description
N-1-naphthyl-1-(phenylsulfonyl)-2-piperidinecarboxamide, also known as NPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
N-1-naphthyl-1-(phenylsulfonyl)-2-piperidinecarboxamide acts as a potent blocker of voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons. By blocking these channels, N-1-naphthyl-1-(phenylsulfonyl)-2-piperidinecarboxamide reduces the excitability of neurons and thereby alleviates pain and seizures.
Biochemical and Physiological Effects:
In addition to its effects on sodium channels, N-1-naphthyl-1-(phenylsulfonyl)-2-piperidinecarboxamide has also been shown to modulate other ion channels and receptors in the central nervous system, including calcium channels, GABA receptors, and NMDA receptors. These effects contribute to its ability to regulate neuronal activity and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-1-naphthyl-1-(phenylsulfonyl)-2-piperidinecarboxamide is its high potency and selectivity for sodium channels, which makes it a valuable tool for studying the role of these channels in various biological processes. However, its low solubility and stability in aqueous solutions can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on N-1-naphthyl-1-(phenylsulfonyl)-2-piperidinecarboxamide. One area of interest is its potential as a therapeutic agent for the treatment of neuropathic pain and other neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, the development of more efficient synthesis methods and improved formulations could increase its utility in scientific research and clinical applications.
In conclusion, N-1-naphthyl-1-(phenylsulfonyl)-2-piperidinecarboxamide is a promising compound with potential therapeutic applications in various fields of medicine. Its ability to modulate ion channels and receptors in the central nervous system has made it a valuable tool for studying the role of these channels in biological processes. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Scientific Research Applications
N-1-naphthyl-1-(phenylsulfonyl)-2-piperidinecarboxamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and psychiatry. Its ability to modulate ion channels and receptors in the central nervous system has made it a promising candidate for the treatment of neurological disorders such as epilepsy and neuropathic pain.
properties
IUPAC Name |
1-(benzenesulfonyl)-N-naphthalen-1-ylpiperidine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c25-22(23-20-14-8-10-17-9-4-5-13-19(17)20)21-15-6-7-16-24(21)28(26,27)18-11-2-1-3-12-18/h1-5,8-14,21H,6-7,15-16H2,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVUYZVAKXVBOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzenesulfonyl)-N-naphthalen-1-ylpiperidine-2-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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